MFCD18318276

Description

The compound labeled as MFCD18318276 is a halogenated aromatic boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . Its structural backbone consists of a benzene ring substituted with bromine (Br), chlorine (Cl), and a boronic acid (B(OH)₂) group, which confers unique reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura reactions). Key physicochemical properties include:

- Log Po/w (octanol-water partition coefficient): Ranges from 0.0 (iLOGP) to 2.15 (XLOGP3), indicating moderate hydrophobicity .

- Solubility: 0.24 mg/mL (0.00102 mol/L) in aqueous solutions, classified as "soluble" under standard conditions .

- Safety Alerts: No PAINS (pan-assay interference compounds) or Brenk alerts, indicating low risk of nonspecific binding or toxicity .

Synthetic routes typically involve palladium-catalyzed cross-coupling reactions in tetrahydrofuran (THF)/water mixtures, yielding high purity (>95%) under optimized conditions .

Properties

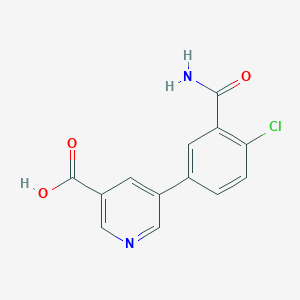

IUPAC Name |

5-(3-carbamoyl-4-chlorophenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O3/c14-11-2-1-7(4-10(11)12(15)17)8-3-9(13(18)19)6-16-5-8/h1-6H,(H2,15,17)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPFCVPNJLPHJOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=CN=C2)C(=O)O)C(=O)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20688162 | |

| Record name | 5-(3-Carbamoyl-4-chlorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20688162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261906-30-2 | |

| Record name | 3-Pyridinecarboxylic acid, 5-[3-(aminocarbonyl)-4-chlorophenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261906-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-Carbamoyl-4-chlorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20688162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD18318276 involves several steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired compound.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities of the compound. This process requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. The use of advanced equipment and technology is essential to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions: MFCD18318276 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and properties, enabling its use in different applications.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent, play a significant role in determining the outcome of these reactions.

Major Products: The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. These products often have distinct properties and can be further utilized in various scientific and industrial applications.

Scientific Research Applications

MFCD18318276 has a wide range of scientific research applications, making it a valuable compound in multiple fields.

Chemistry: In chemistry, this compound is used as a reagent in various chemical reactions, enabling the synthesis of new compounds with unique properties. Its reactivity and stability make it an essential tool for researchers exploring new chemical pathways and mechanisms.

Biology: In biology, this compound is studied for its potential effects on biological systems. Researchers investigate its interactions with biomolecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent or a biochemical probe.

Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its unique properties make it a candidate for drug development, particularly in targeting specific molecular pathways involved in diseases.

Industry: In industry, this compound is used in the production of various materials and chemicals. Its versatility and reactivity make it a valuable component in manufacturing processes, contributing to the development of new products and technologies.

Mechanism of Action

The mechanism of action of MFCD18318276 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and properties.

Molecular Targets and Pathways: this compound targets specific proteins, enzymes, or receptors in biological systems, modulating their activity and function. These interactions can influence various cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares MFCD18318276 with structurally and functionally analogous compounds, focusing on molecular properties, reactivity, and applications:

Key Findings:

Structural Similarity vs. Reactivity :

- (3-Bromo-5-chlorophenyl)boronic acid shares the same molecular formula as this compound but exhibits lower synthetic yield (80–85% vs. 85–90%) due to steric hindrance from halogen positioning .

- (6-Bromo-2,3-dichlorophenyl)boronic acid has higher Log Po/w (2.78) and lower solubility (0.18 mg/mL), limiting its utility in aqueous-phase reactions .

Pharmacokinetic Divergence :

- This compound and its closest analog, (3-Bromo-5-chlorophenyl)boronic acid, both penetrate the BBB, making them candidates for neuroactive drug development. In contrast, (6-Bromo-2,3-dichlorophenyl)boronic acid lacks BBB permeability and inhibits CYP2D6, posing metabolic risks .

Synthetic Efficiency :

- CAS 1761-61-1 , a brominated benzoic acid derivative, achieves 98% yield using an A-FGO (acid-functionalized graphene oxide) catalyst in green solvent systems, outperforming palladium-based methods for this compound . However, its lack of boronic acid functionality limits cross-coupling utility.

Research Implications

- Drug Development : this compound’s BBB permeability and low CYP inhibition make it superior to analogs for CNS-targeted therapies.

- Material Science : Higher solubility and moderate Log Po/w favor its use in aqueous-phase catalytic systems compared to more hydrophobic analogs.

- Sustainability : The A-FGO catalyst system used for CAS 1761-61-1 highlights opportunities to improve this compound’s synthetic efficiency via green chemistry .

Data Tables

Table 1: Physicochemical Properties

| Parameter | This compound | (3-Bromo-5-chlorophenyl)boronic acid |

|---|---|---|

| TPSA (Ų) | 40.46 | 40.46 |

| GI Absorption | High | High |

| Log Kp (skin permeation) | -6.21 cm/s | -6.15 cm/s |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.